molecular formula C19H21N3O4S B2485952 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 937883-37-9

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B2485952
CAS RN: 937883-37-9
M. Wt: 387.45
InChI Key: AFXMFIGCCDBWGH-UHFFFAOYSA-N
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Description

The compound “1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate” belongs to the class of organic compounds known as benzothiazines . Benzothiazines are heterocyclic compounds containing a benzene fused to a thiazine ring . The presence of the cyanocyclohexyl group, carbamoyl group, and carboxylate ester group may confer unique properties to this compound.


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazines can be synthesized through several methods . One such method involves the reaction of commercially available 4-chloro- and 4-fluoro-3-nitrobenzoates .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. The benzothiazine ring system is a key structural feature .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the carbamoyl group might undergo hydrolysis, and the ester group might undergo reactions typical of esters, such as saponification .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the presence of the benzothiazine ring, which is found in various pharmacologically active compounds , this compound could potentially have interesting biological activities.

properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(17(24)22-19(11-20)7-3-2-4-8-19)26-18(25)13-5-6-15-14(9-13)21-16(23)10-27-15/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXMFIGCCDBWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC3=C(C=C2)SCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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